Ethyl 2-methyl-3-(methylamino)propanoate
Overview
Description
Ethyl 2-methyl-3-(methylamino)propanoate is an organic compound with the molecular formula C7H15NO2. It is a colorless liquid with a distinctive smell. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Ethyl 2-methyl-3-(methylamino)propanoate can be synthesized through esterification reactions. One common method involves reacting 2-methyl-3-(methylamino)propanol with acetic anhydride under basic conditions . Industrial production methods often involve similar esterification processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-methyl-3-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Ethyl 2-methyl-3-(methylamino)propanoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-methyl-3-(methylamino)propanoate can be compared with similar compounds such as:
Ethyl 2-methylpropanoate: Similar in structure but lacks the methylamino group.
Ethyl 3-(methylamino)propanoate: Similar but differs in the position of the methyl group.
Propanoic acid, 2-methyl-, ethyl ester: Another ester with a similar backbone but different functional groups . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-methyl-3-(methylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)6(2)5-8-3/h6,8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSVPFFSXYBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274884 | |
Record name | Ethyl 2-methyl-3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110427-00-4 | |
Record name | Ethyl 2-methyl-3-(methylamino)propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110427-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methyl-3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-methyl-3-(methylamino)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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